5-Iodothiophene-2-carboxylic acid

概述

描述

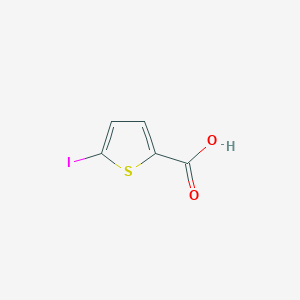

5-Iodothiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C5H3IO2S, and it has a molecular weight of 254.05 g/mol . Thiophene derivatives, including this compound, are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction can be utilized, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates, which are then further functionalized . Another method involves the direct iodination of thiophene-2-carboxylic acid using iodine and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

化学反应分析

Types of Reactions

5-Iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Coupling Reactions: Palladium-based catalysts and organometallic reagents are typically used.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

科学研究应用

5-Iodothiophene-2-carboxylic acid has numerous applications in scientific research:

作用机制

The mechanism of action of 5-Iodothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the iodine atom and the carboxylic acid group can influence the compound’s binding affinity and specificity towards these targets .

相似化合物的比较

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

5-Bromothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

5-Chlorothiophene-2-carboxylic acid:

Uniqueness

5-Iodothiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

生物活性

5-Iodothiophene-2-carboxylic acid (5-ITCA) is a heterocyclic compound characterized by its thiophene ring, which is substituted with an iodine atom and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 254.05 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The unique structural features of 5-ITCA, including the presence of sulfur and iodine, enhance its reactivity and biological activity. The compound's ability to undergo nucleophilic substitution reactions suggests possible interactions with biomolecules, which could lead to modifications affecting their activity.

Antimicrobial Properties

Research indicates that 5-ITCA exhibits promising antimicrobial properties . It has been tested against various bacterial strains, demonstrating efficacy against certain pathogens, including multidrug-resistant strains of Staphylococcus aureus . The compound's structural characteristics suggest that it may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

Anticancer Potential

In vitro studies have explored the anticancer activity of compounds related to 5-ITCA. For instance, derivatives of thiophene carboxylic acids have shown weak anticancer activity against lung adenocarcinoma cells (A549) . The structure-activity relationship (SAR) studies indicate that modifications to the thiophene ring can enhance cytotoxic effects while minimizing toxicity to non-cancerous cells.

Case Study: Antimicrobial Activity

A study involving various derivatives of thiophene-2-carboxylic acids, including 5-ITCA, assessed their antimicrobial efficacy against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited selective activity against these pathogens, suggesting the potential for developing new antimicrobial agents .

Case Study: Anticancer Activity

In another study focusing on the anticancer properties of thiophene derivatives, compounds structurally related to 5-ITCA were evaluated for their cytotoxic effects on A549 cells. Results showed that some derivatives significantly reduced cell viability compared to controls, indicating potential as anticancer agents .

Data Table: Summary of Biological Activities

| Compound | Activity | Target Pathogen/Cell Line | Efficacy |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | Effective against MDR strains |

| Thiophene derivatives | Anticancer | A549 lung adenocarcinoma | Reduced viability by up to 34% |

| Other related compounds | Antimicrobial | Various Gram-positive bacteria | Selective activity observed |

Conclusion and Future Directions

The biological activity of this compound presents significant potential in both antimicrobial and anticancer research. However, further studies are necessary to elucidate its mechanism of action and optimize its efficacy through structural modifications. Continued exploration into its interactions with biological targets will be crucial for advancing its applications in medicinal chemistry.

Future research should focus on:

- Detailed mechanistic studies to understand how 5-ITCA interacts with biological molecules.

- Expanding the scope of testing against a broader range of pathogens and cancer cell lines.

- Investigating potential side effects and toxicity profiles in vivo to assess safety for therapeutic use.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-iodothiophene-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A common approach involves halogenation of thiophene-2-carboxylic acid derivatives. For example, iodination may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of catalytic acids. Intermediates are typically characterized via H/C NMR (nuclear magnetic resonance), IR spectroscopy (to confirm carboxylic acid and C-I bonds), and mass spectrometry for molecular weight validation . Purity is assessed using HPLC or GC-MS, with reference to retention times of known standards.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Ventilation : Use fume hoods to minimize inhalation exposure, as the compound may release toxic decomposition products (e.g., sulfur oxides) under heating .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers, acids, or bases to prevent violent reactions .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in a cool (<25°C), dry environment in amber glass containers to prevent photodegradation. Ensure containers are sealed under inert gas (e.g., argon) to minimize oxidation. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life, with periodic FTIR or NMR analysis to detect decomposition .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Use a C18 column and acetonitrile/water mobile phase adjusted to pH 2.5 with trifluoroacetic acid.

- Spectroscopy : H NMR in DMSO-d6 resolves aromatic protons (δ 7.5–8.2 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm). IR peaks at ~1700 cm (C=O stretch) and 500–600 cm (C-I stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Fe(acac), Mo(CO)) in halogenation reactions. For example, Fe(acac) in CCl-CHOH systems has shown efficacy in thiophene iodination, with yields tracked via GC-MS .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance iodine solubility, while additives like acetic acid can protonate intermediates to stabilize reactive species.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the iodine atom’s σ-hole can be analyzed for Suzuki-Miyaura coupling potential.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMSO) may stabilize transition states via hydrogen bonding with the carboxylic acid group .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (using software like Gaussian or ORCA). Discrepancies may arise from solvent effects or tautomerism.

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For instance, HMBC correlations between the iodine-bearing carbon and adjacent protons can confirm regioselectivity .

Q. What are the decomposition pathways of this compound under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–300°C to identify decomposition onset.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., CO, CO, SO) formed during pyrolysis. Stability under reflux conditions (e.g., in toluene) should also be tested to simulate reaction environments .

Q. What methodologies assess the environmental impact and ecotoxicity of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) tests with activated sludge to measure mineralization rates.

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC) and algae growth inhibition studies. The compound’s logP (octanol-water partition coefficient) can predict bioaccumulation potential .

属性

IUPAC Name |

5-iodothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCXDWXNOLVWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503481 | |

| Record name | 5-Iodothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-85-0 | |

| Record name | 5-Iodo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。